REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[CH:4][N:3]=1.[I:11]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([I:11])=[CH:4][N:3]=1
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Name
|
|
Quantity
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8.3 g
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Type
|
reactant
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Smiles
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NC1=NC=CC(=C1C#N)C
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Name
|
|
Quantity
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14.2 g
|
Type
|
reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This compound is prepared in a manner analogous to that of Step C of Example 4
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Name
|
|
Type
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product
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Smiles
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NC1=NC=C(C(=C1C#N)C)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |